Bufexamac - 2438-72-4

Bufexamac

Catalog Number: EVT-261913
CAS Number: 2438-72-4
Molecular Formula: C12H17NO3
Molecular Weight: 223.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Bufexamac (4-butoxy-N-hydroxybenzeneacetamide) is a white, crystalline powder that belongs to the class of hydroxamic acids. [] Its primary application in scientific research lies in its anti-inflammatory properties, often studied in the context of dermatological applications. [] It's essential to distinguish that this analysis focuses solely on its scientific research applications and excludes any information related to drug use, dosage, or side effects.

4-n-Butoxyphenylacetic acid

Compound Description: 4-n-Butoxyphenylacetic acid is a major metabolite of Bufexamac in humans. It is formed by the hydrolysis of the hydroxamic acid group in Bufexamac. Around 80% of an oral dose of Bufexamac can be recovered from urine as 4-n-Butoxyphenylacetic acid after acid hydrolysis.

4-Butoxyphenylacetic acid glucuronide

Compound Description: 4-Butoxyphenylacetic acid glucuronide is a conjugated metabolite of Bufexamac formed in the liver. Glucuronidation is a common metabolic pathway that increases water solubility, facilitating excretion. It is excreted in urine, though at a slower rate than the unconjugated 4-n-Butoxyphenylacetic acid.

4-Butoxybenzylisocyanate

Compound Description: 4-Butoxybenzylisocyanate is a product formed from the Lossen rearrangement of the trimethylsilyl derivative of Bufexamac during gas chromatography analysis. This rearrangement provides a quantitative yield and allows for sensitive detection of Bufexamac.

Phenolic Degradation Products

Compound Description: Bufexamac, upon UV irradiation, degrades into various phenolic compounds. These products are suggested as possible contributors to the antioxidative activity of Bufexamac and may also play a role in its potential to induce eczema.

Betamethasone Valerate

Compound Description: Betamethasone Valerate is a potent topical corticosteroid used to treat various skin conditions due to its anti-inflammatory and antipruritic properties.

Relevance: Betamethasone Valerate was directly compared with Bufexamac in a double-blind trial for treating contact dermatitis. The study showed comparable efficacy, indicating that Bufexamac may offer a potential alternative to topical corticosteroids for certain patients.

Hydrocortisone Butyrate

Compound Description: Hydrocortisone Butyrate is a moderately potent topical corticosteroid, often used to treat inflammatory skin conditions like eczema. It is known for its anti-inflammatory, antipruritic, and vasoconstrictive properties.

Relevance: Several studies have investigated the efficacy of combining Bufexamac cream with Hydrocortisone Butyrate cream for treating skin conditions like eczema and facial seborrheic dermatitis. While some studies suggest a beneficial effect of the combination, others found no significant difference compared to using Hydrocortisone Butyrate alone. This highlights the need for further research to elucidate the benefits of such combinations.

Fluocinolone Acetonide

Relevance: A study investigated the efficacy of Bufexamac compared to Fluocinolone Acetonide in the treatment of dermatitis. This comparison highlights the potential of Bufexamac as a topical anti-inflammatory agent, although further research is needed to confirm its efficacy compared to established corticosteroids.

Overview

Bufexamac is a nonsteroidal anti-inflammatory drug primarily used for its analgesic and anti-inflammatory properties. It is classified as a non-selective inhibitor of cyclooxygenase enzymes, which play a crucial role in the biosynthesis of prostaglandins. Bufexamac has been utilized in topical formulations to treat various inflammatory conditions, particularly those affecting the skin. The compound is notable for its ability to modulate inflammatory responses and has been investigated for additional therapeutic applications beyond its initial use.

Source and Classification

Bufexamac is derived from the class of compounds known as arylcarboxylic acids. It is synthesized from various chemical precursors, which can include both natural and synthetic sources. The compound is categorized under nonsteroidal anti-inflammatory drugs, which are widely used in clinical settings to alleviate pain and reduce inflammation without the side effects associated with steroidal medications.

Synthesis Analysis

Methods

Bufexamac can be synthesized through several methods, including chemical synthesis and light-mediated processes. One notable method involves the use of ultraviolet light or sunlight to initiate the reaction, resulting in high recovery rates and precision in the final product. The synthesis typically involves steps such as:

  1. Formation of the Core Structure: Initial reactions create the basic framework of bufexamac.
  2. Functionalization: Introduction of functional groups that enhance the compound's pharmacological activity.
  3. Purification: Techniques such as chromatography are employed to isolate and purify bufexamac from reaction mixtures.

Technical Details

The synthesis often requires careful control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure optimal yield and purity. For example, using specific catalysts or solvents can significantly influence the efficiency of the synthesis.

Molecular Structure Analysis

Bufexamac has a molecular formula of C12H17NO3 and a molecular weight of approximately 221.27 g/mol. Its structure features:

  • A carboxylic acid group, which contributes to its anti-inflammatory properties.
  • An aromatic ring, providing stability and influencing interactions with biological targets.
  • A secondary amine, which may play a role in its binding affinity to enzymes.

The three-dimensional conformation of bufexamac allows it to fit into the active sites of target enzymes, facilitating its mechanism of action.

Chemical Reactions Analysis

Bufexamac undergoes various chemical reactions that are critical for its biological activity:

  1. Inhibition of Cyclooxygenase Enzymes: By blocking these enzymes, bufexamac prevents the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation.
  2. Reactivity with Other Biological Molecules: Bufexamac can interact with free radicals and other reactive species, contributing to its antioxidative properties.

These reactions are vital for understanding how bufexamac exerts its therapeutic effects.

Mechanism of Action

The primary mechanism through which bufexamac operates involves the inhibition of cyclooxygenase enzymes, specifically cyclooxygenase-1 and cyclooxygenase-2. This inhibition leads to:

  • Decreased Prostaglandin Synthesis: Resulting in reduced inflammation and pain.
  • Modulation of Leukotriene B4 Production: Bufexamac has been shown to selectively inhibit leukotriene biosynthesis by targeting leukotriene A4 hydrolase, further contributing to its anti-inflammatory effects .

This multifaceted approach allows bufexamac to effectively manage inflammatory responses in various tissues.

Physical and Chemical Properties Analysis

Physical Properties

Bufexamac appears as a white crystalline powder with a melting point ranging from 130°C to 135°C. It is soluble in organic solvents such as ethanol and acetone but has limited solubility in water, which influences its formulation for topical applications.

Chemical Properties

  • pH Stability: Bufexamac maintains stability across a range of pH levels, making it suitable for diverse formulations.
  • Thermal Stability: The compound exhibits good thermal stability under standard storage conditions.

These properties are essential for ensuring the efficacy and safety of bufexamac in clinical use.

Applications

Bufexamac has found applications in various scientific fields:

  • Topical Anti-inflammatory Treatments: Primarily used for skin conditions such as dermatitis and eczema due to its localized action.
  • Research on Inflammation: Investigated for its potential role in modulating inflammatory pathways in preclinical studies.
  • Antioxidative Studies: Explored for its ability to scavenge free radicals, indicating potential uses in oxidative stress-related conditions .
Molecular Pharmacology of Bufexamac: Mechanisms Beyond Cyclooxygenase Inhibition

Dual Inhibition of Class IIB Histone Deacetylases (HDAC6/HDAC10)

Bufexamac functions as a potent and selective inhibitor targeting Class IIb histone deacetylases, specifically HDAC6 and HDAC10. Chemoproteomic profiling demonstrates its high-affinity binding to the catalytic domains of these enzymes, with dissociation constants (Kd) of 0.53 µM for HDAC6 and 0.22 µM for HDAC10 [1]. This binding affinity is notably more selective for Class IIb HDACs compared to other isoforms; for instance, its affinity for HDAC8 (Kd = 235 µM) and HDAC3 (Kd = 341 µM) is orders of magnitude weaker [1]. This selective inhibition disrupts critical cellular processes governed by HDAC6 and HDAC10:

  • HDAC6 Modulation: HDAC6 primarily deacetylates cytoplasmic substrates, notably α-tubulin and heat shock protein 90 (HSP90). Bufexamac-mediated HDAC6 inhibition leads to hyperacetylation of α-tubulin, impairing cytoskeletal dynamics and intracellular transport. Concurrently, HSP90 hyperacetylation disrupts its chaperone function, affecting the stability and activity of numerous client proteins involved in signaling and stress responses [1] [6].
  • HDAC10 and Autophagic Flux: HDAC10 inhibition represents a particularly significant mechanism. HDAC10 plays a crucial role in regulating chaperone-mediated autophagy (CMA) and lysosomal function. Bufexamac binding to HDAC10 inhibits its deacetylase activity, leading to the hyperacetylation of heat shock cognate protein 70 (Hsc70) [2]. Hsc70 is essential for substrate targeting to lysosomes via LAMP-2A. Acetylation disrupts the Hsc70-LAMP-2A interaction, thereby interrupting autophagic flux. This results in the accumulation of autophagosomes, lysosomes, and autophagy substrates like p62/sequestosome 1 [2]. This blockade of autophagy is functionally critical, as it sensitizes tumor cells (e.g., neuroblastoma) to DNA-damaging chemotherapeutic agents by disabling a key survival pathway under metabolic stress [2] [6].

Table 1: Selective Inhibition of HDAC Isozymes by Bufexamac

HDAC IsozymeClassKd (µM)Primary Cellular Consequences of Inhibition
HDAC6IIb0.53α-Tubulin/HSP90 hyperacetylation; disrupted cytoskeleton, proteostasis
HDAC10IIb0.22Hsc70 hyperacetylation; disrupted chaperone-mediated autophagy
HDAC8I235Minimal functional impact at physiological concentrations
HDAC3I341Minimal functional impact at physiological concentrations

Modulation of Leukotriene Biosynthesis via LTA4 Hydrolase Targeting

Beyond HDAC inhibition, bufexamac acts as a direct and specific inhibitor of Leukotriene A4 Hydrolase (LTA4H), a pivotal enzyme in the inflammatory leukotriene biosynthesis pathway. LTA4H possesses dual enzymatic functions: it catalyzes the final, rate-limiting step in the production of the potent neutrophil chemoattractant Leukotriene B4 (LTB4) from LTA4 (epoxide hydrolase activity), and also exhibits peptidase activity [3] [5].

  • Specific LTA4H Inhibition: Bufexamac potently inhibits both activities of LTA4H, with IC₅₀ values of 15.86 µM (aminopeptidase activity) and 11.59 µM (epoxide hydrolase activity) [3]. Crucially, it shows minimal inhibition against upstream enzymes in the same pathway (cytosolic phospholipase A2 alpha - cPLA2α, and 5-lipoxygenase - 5-LOX) or other related lipid-metabolizing enzymes (12-LOX, 15-LOX), confirming its specificity for LTA4H [3].
  • Structural Basis of Inhibition: X-ray crystallographic studies of the LTA4H-bufexamac complex reveal the molecular basis for this inhibition. The hydroxamic acid moiety of bufexamac acts as a potent zinc-chelating group. It binds directly to the catalytic Zn²⁺ ion within the active site of LTA4H, forming critical coordination bonds. Furthermore, the carbonyl and hydroxyl groups of bufexamac form hydrogen bonds with key active site residues (Glu296, Glu318, Tyr383). The phenyl ring of bufexamac also engages in a stabilizing π-π stacking interaction with Tyr267 [3]. This binding mode effectively blocks the substrate channel, preventing access of the natural substrate, LTA4.
  • Consequence: Suppression of LTB4: By inhibiting LTA4H's epoxide hydrolase activity, bufexamac dramatically reduces the conversion of LTA4 to LTB4. In calcium ionophore A23187-stimulated neutrophils, bufexamac dose-dependently suppressed LTB4 production with an IC₅₀ of 12.91 ± 4.02 µM [3]. This reduction in LTB4 levels is a central mechanism underlying its anti-inflammatory effects, particularly concerning neutrophil-driven inflammation.

Table 2: Inhibition of Enzymes in the Leukotriene Pathway by Bufexamac

EnzymeRole in LTB4 PathwayEffect of Bufexamac (IC₅₀ or % Inhibition)Biological Consequence
LTA4H (Epoxide Hydrolase)Converts LTA4 → LTB4IC₅₀ = 11.59 µMPotent suppression of LTB4 production
LTA4H (Aminopeptidase)Peptide substrate hydrolysisIC₅₀ = 15.86 µMUnknown significance for LTB4 inhibition
5-Lipoxygenase (5-LOX)Converts AA → LTA4Slight inhibition only at high concentrationsMinor impact on LTB4 production
cPLA2αReleases Arachidonic Acid (AA)Negligible inhibitionNo significant impact on substrate availability
12-LOX / 15-LOXAlternative AA metabolismUnperturbedNo impact on relevant inflammatory mediators

Interference with Neutrophil Chemotaxis Pathways

The reduction in LTB4 biosynthesis caused by LTA4H inhibition has profound functional consequences on neutrophil behavior, specifically their migration or chemotaxis. Neutrophils are primary effector cells in acute inflammation, and LTB4 is one of the most potent endogenous chemoattractants for these cells [3] [9].

  • Inhibition of GPCR-Mediated Chemotaxis: LTB4 signals through the G-protein coupled receptors BLT1 and BLT2 expressed on neutrophils. Bufexamac's suppression of endogenous LTB4 production significantly impairs neutrophil chemotaxis stimulated by the formylated peptide fMLP (formyl-methionyl-leucyl-phenylalanine) [3] [9]. fMLP itself acts via its own GPCR (FPR1), but it potently induces the endogenous production of LTB4, which acts as a critical secondary chemoattractant amplifying the migratory response. Pre-treatment of neutrophils with bufexamac (50-100 µM for 30 minutes) significantly inhibited fMLP-induced neutrophil migration in transwell assays [3]. This inhibition is directly attributable to the lack of LTB4-mediated amplification, not a direct blockade of the fMLP receptor.
  • In Vivo Relevance in Inflammation: The functional impact of this chemotaxis inhibition is evident in in vivo models of neutrophil-dominant inflammation. In a murine model of lipopolysaccharide (LPS)-induced acute lung injury (ALI), characterized by massive neutrophil infiltration into the lungs, oral administration of bufexamac (50-100 mg/kg for seven days) dose-dependently ameliorated lung damage [3]. This protective effect was associated with significantly reduced levels of LTB4 in the bronchoalveolar lavage fluid (BALF) and a substantial decrease in neutrophil infiltration into the lung tissue, as measured by reduced myeloperoxidase (MPO) activity (a specific neutrophil marker) [3]. Histopathological analysis confirmed markedly reduced influx of inflammatory cells into the alveolar space and lessened interalveolar septum thickening [3].

Antioxidative Properties and Free Radical Scavenging Mechanisms

Complementing its effects on HDACs and eicosanoid pathways, bufexamac exhibits direct antioxidative and radical scavenging capabilities. These properties contribute to its overall anti-inflammatory profile by mitigating oxidative stress, a key component of inflammation and tissue damage.

  • Scavenging Specific Reactive Oxygen Species (ROS): Experimental evidence demonstrates that bufexamac effectively neutralizes several biologically relevant ROS. It exhibits significant scavenging activity against the hydroxyl radical (•OH) and superoxide anion radical (O₂•⁻), with EC₅₀ values of 0.26 ± 0.03 mg/ml and 0.60 ± 0.05 mg/ml, respectively [4] [8]. It also scavenges hydrogen peroxide (H₂O₂) (EC₅₀ = 0.45 ± 0.03 mg/ml) and demonstrates strong reductive ability (EC₅₀ = 0.18 ± 0.02 mg/ml) and inhibition of lipid peroxidation in models like the ferric thiocyanate (FTC) assay (EC₅₀ = 0.10 ± 0.01 mg/ml) [4] [8]. This broad spectrum of ROS scavenging helps protect cellular components from oxidative damage.
  • Mechanism: Hydroxamic Acid Redox Chemistry & Potential Phenolic Metabolites: The hydroxamic acid group (-NHOH) attached to the carbonyl is central to bufexamac's direct radical scavenging activity. This group can readily donate hydrogen atoms, neutralizing free radicals (R•) in the process: Bufexamac-NHOH + R• → Bufexamac-NO• + RH. The resulting nitroxide radical (Bufexamac-NO•) is relatively stable, terminating the radical chain reaction [4] [10]. Furthermore, mass spectrometry studies suggest that under oxidative conditions (e.g., UV irradiation), bufexamac can undergo degradation, yielding phenolic compounds [4]. These phenolic metabolites likely contribute additional antioxidant activity through classic hydrogen donation or electron transfer mechanisms common to phenolic antioxidants.
  • Cellular Protection Against Oxidative Stress: The functional relevance of this scavenging ability is demonstrated in cellular models. Bufexamac protected HaCaT keratinocytes from oxidative damage induced by UV irradiation, as evidenced by improved cell viability and reduced inhibition of DNA synthesis [4]. Furthermore, at concentrations exceeding 200 µM, bufexamac induced a hypoxia-like response (stabilization of HIF-1α protein) in HeLa cells, partly attributed to its ability to chelate cellular iron ions (Fe²⁺), thereby preventing their participation in Fenton reactions that generate highly damaging •OH radicals from H₂O₂ [1].

Table 3: Free Radical Scavenging and Antioxidant Activities of Bufexamac

Antioxidant Mechanism / AssayEC₅₀ Value or Key FindingSignificance
Hydroxyl Radical (•OH) Scavenging0.26 ± 0.03 mg/mlProtects DNA, proteins, lipids from highly damaging radical
Superoxide Anion (O₂•⁻) Scavenging0.60 ± 0.05 mg/mlReduces precursor for other ROS (H₂O₂, •OH)
Hydrogen Peroxide (H₂O₂) Scavenging0.45 ± 0.03 mg/mlReduces substrate for metal-catalyzed •OH generation
Reductive Ability0.18 ± 0.02 mg/mlIndicates general electron-donating capacity (reducing power)
Inhibition of Lipid Peroxidation (FTC)0.10 ± 0.01 mg/mlProtects membrane lipids from oxidative degradation (rancidity)
UV Protection (HaCaT cells)Improved viability & DNA synthesisDemonstrates cytoprotection against ROS-generating insult in relevant skin cells
Iron Chelation (HeLa cells)>200 µM (HIF-1α stabilization)Limits •OH generation via Fenton reaction; may induce adaptive responses

Properties

CAS Number

2438-72-4

Product Name

Bufexamac

IUPAC Name

2-(4-butoxyphenyl)-N-hydroxyacetamide

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

InChI

InChI=1S/C12H17NO3/c1-2-3-8-16-11-6-4-10(5-7-11)9-12(14)13-15/h4-7,15H,2-3,8-9H2,1H3,(H,13,14)

InChI Key

MXJWRABVEGLYDG-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)CC(=O)NO

Solubility

33.5 [ug/mL] (The mean of the results at pH 7.4)
Immiscible

Synonyms

Allergipuran
Bufal
Bufederm
Bufexamac
Bufexamac ratiopharm
Bufexamac-ratiopharm
Bufexamacratiopharm
Droxaryl
duradermal
Jomax
Malipuran
p Butoxyphenylacethydroxamic Acid
p-Butoxyphenylacethydroxamic Acid
Paraderm
Parfenac
Windol

Canonical SMILES

CCCCOC1=CC=C(C=C1)CC(=O)NO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.